molecular formula C8H8NNaO4S B2456421 Pubchem_22211530 CAS No. 5433-25-0

Pubchem_22211530

Cat. No. B2456421
CAS RN: 5433-25-0
M. Wt: 237.2
InChI Key: QSMACJVMYNIECE-UHFFFAOYSA-M
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Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, and common synonyms .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the starting materials, reaction conditions, and the sequence of reactions .


Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms within the molecule. Tools like PubChem Sketcher and ChemSpider can be used to draw and analyze the structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. Information about a compound’s reactivity can often be found in chemical databases and scientific literature .


Physical And Chemical Properties Analysis

Physical properties include characteristics like color, density, and melting point. Chemical properties describe how a substance reacts with others to form new substances .

Scientific Research Applications

Overview of PubChem

PubChem Substance and Compound databases serve as essential resources for chemical information and their biological activities. PubChem offers a comprehensive repository for the scientific community, containing three linked databases: Substance, Compound, and BioAssay. The Substance database includes chemical information from individual contributors, while the Compound database stores unique chemical structures. The BioAssay database houses biological activity data of substances tested in assay experiments (Kim et al., 2015).

Improvements and New Developments have been made to enhance access to chemical data. These include the addition of new data content, such as spectral information and scientific articles mentioning chemicals, as well as new web interfaces and programmatic access interfaces to facilitate data retrieval and analysis (Kim et al., 2018).

Applications in Drug Discovery and Virtual Screening

Exploiting PubChem for Virtual Screening : PubChem's vast database is leveraged for cheminformatics, virtual screening, and toxicity prediction modeling. Despite the challenges posed by the volume and complexity of its datasets, novel data-mining tools and virtual screening algorithms have been developed for drug design (Xie, 2010).

PubChem as a Resource for Drug Discovery : This database supports various aspects of drug discovery, including lead identification, compound-target profiling, and the elucidation of pharmacological mechanisms. It has become a valuable resource for developing secondary databases and informatics tools (Cheng et al., 2014).

Semantic Annotation and Data Integration

PubChemRDF for Semantic Annotation : To facilitate data sharing and integration, PubChem data have been formatted into the Resource Description Framework (RDF), allowing for semantic annotation and integration with external databases. This effort aims to enhance the interoperability of PubChem data with other scientific domains by linking to existing ontological frameworks (Fu et al., 2015).

Mechanism of Action

The mechanism of action describes how the compound interacts with biological systems. This is particularly relevant for drugs, which can have their mechanisms of action described in resources like DrugBank .

Safety and Hazards

Safety and hazard information for chemicals can be found in resources like PubChem and Material Safety Data Sheets (MSDS). This information includes toxicity, environmental impact, and handling precautions .

properties

IUPAC Name

sodium;2-anilino-2-oxoethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S.Na/c10-8(6-14(11,12)13)9-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10)(H,11,12,13);/q;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMACJVMYNIECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CS(=O)(=O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NNaO4S+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623418
Record name sodium;2-anilino-2-oxoethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium;2-anilino-2-oxoethanesulfonic acid

CAS RN

5433-25-0
Record name NSC14099
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name sodium;2-anilino-2-oxoethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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